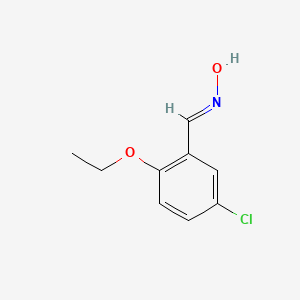

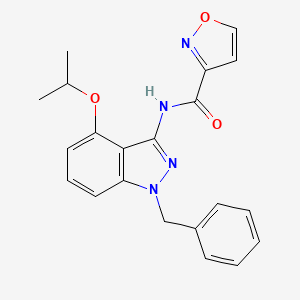

5-chloro-2-ethoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives, which share a structural similarity with 5-chloro-2-ethoxybenzaldehyde oxime, involves various chemical pathways. For instance, the facile synthesis and crystal structure of related compounds, such as 5-chloro-3-methoxy-4-hydroxybenzaldehyde, demonstrate the utility of chlorination and oximation reactions in producing these derivatives. These processes highlight the versatility and reactivity of the oxime group when combined with methoxy and chloro substituents on a benzaldehyde backbone (Nagapandiselvi, 2021).

Molecular Structure Analysis

Methoxybenzaldehyde oxime derivatives exhibit diverse molecular arrangements and hydrogen bonding patterns, as evidenced by crystal structure analyses. For example, different conformations and hydrogen-bonding patterns have been observed in methoxybenzaldehyde oxime derivatives, indicating the influence of substituent position and type on the overall molecular geometry and intermolecular interactions. These findings are crucial for understanding the structural characteristics of 5-chloro-2-ethoxybenzaldehyde oxime derivatives (Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzaldehyde oxime derivatives can be complex, depending on the substituents and reaction conditions. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system demonstrates the reactivity of these compounds in forming new bonds and structures. Such reactions underline the potential of 5-chloro-2-ethoxybenzaldehyde oxime in synthetic chemistry applications (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of benzaldehyde oxime derivatives, such as solubility, melting point, and crystallinity, can vary significantly with different substituents. Research into similar compounds, like 2-hydroxy-5-alkylbenzaldehyde oximes, suggests that the alkyl group's length and structure do not significantly influence properties like copper extraction from acidic solutions, implying that the oxime functionality plays a critical role in determining the compound's physical characteristics (Stepniak-Biniakiewicz & Szymanowski, 1981).

Chemical Properties Analysis

The chemical properties of benzaldehyde oxime derivatives, such as reactivity, stability, and susceptibility to various chemical reactions, are influenced by the presence of functional groups. Studies on related compounds highlight the impact of substituents on reactivity patterns, such as the influence of methoxy and chloro groups on the photostability and reactivity of benzaldehyde oximes. This information is pivotal for understanding the chemical behavior of 5-chloro-2-ethoxybenzaldehyde oxime in different chemical environments and reactions (Migani et al., 2008).

科学的研究の応用

Radiosynthesis and Biodistribution

Oxime chemistry has been explored for the radiosynthesis of prosthetic groups, such as [(18)F]-fluorinated aldehyde-containing groups, for quantitative receptor imaging using positron emission tomography (PET) (Glaser et al., 2008). This application underlines the role of oxime derivatives in developing diagnostic tools, where the chemical nature of prosthetic groups influences the biodistribution profile of radiotracers, potentially offering a tailored approach for specific imaging requirements.

Copper Extraction from Acidic Solutions

Research on oxime derivatives of 2-hydroxy-5-alkylbenzaldehyde has demonstrated their utility in copper extraction from acidic sulfate solutions (Stepniak-Biniakiewicz & Szymanowski, 1981). This suggests that similar compounds, including 5-chloro-2-ethoxybenzaldehyde oxime, could be investigated for their efficacy in metal extraction processes, potentially offering a selective and efficient method for copper recovery.

Synthesis of Oximes under Ultrasound Irradiation

The synthesis of oximes, including those derived from aldehydes, under ultrasound irradiation has been reported to offer advantages such as milder conditions, shorter reaction times, and higher yields (Li, Li, & Li, 2006). This technique could be applied to the synthesis of 5-chloro-2-ethoxybenzaldehyde oxime, enhancing the efficiency and yield of the process.

作用機序

特性

IUPAC Name |

(NE)-N-[(5-chloro-2-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQSNXQHMPOTLI-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(5-chloro-2-ethoxyphenyl)methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)